(S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one chemical properties
(S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one chemical properties
An In-depth Technical Guide to (S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one: Properties, Synthesis, and Applications
Introduction
(S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one is a versatile chiral building block of significant interest in modern organic synthesis and medicinal chemistry. As a derivative of (S)-4-hydroxypyrrolidin-2-one, it combines the stereochemical integrity of the pyrrolidinone scaffold with the strategic advantages of a sterically hindered silyl ether protecting group. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers, scientists, and drug development professionals with a technical resource for leveraging this valuable synthetic intermediate.
The pyrrolidinone ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1][2] Its non-planar, five-membered ring structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity interactions with biological targets.[2] The "(S)" stereochemistry at the C4 position provides a key chiral center, enabling the synthesis of enantiomerically pure target molecules. The strategic installation of a tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl functionality, allowing for selective transformations at other positions of the molecule.[3]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of (S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one are fundamental to its handling, purification, and use in synthesis.
Core Chemical Attributes
| Property | Value |
| Molecular Formula | C₁₀H₂₁NO₂Si |
| Molecular Weight | 215.37 g/mol |
| CAS Number | 262864-21-1 (unspecified stereochemistry) |
| Appearance | Typically a solid or oil |
| IUPAC Name | (4S)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one |
| SMILES | CC(C)(C)(C)O[C@H]1CC(=O)NC1 |
| InChI Key | BEVGOGJIDJYUNN-SSDOTTSWSA-N |
Spectroscopic Characterization
Spectroscopic data is critical for confirming the identity and purity of the compound.
| Technique | Expected Data |
| ¹H NMR | δ ~6.5-7.5 (br s, 1H, NH), ~4.3-4.5 (m, 1H, CH-O), ~3.2-3.5 (m, 2H, CH₂-N), ~2.4-2.7 (m, 1H, CH₂-C=O), ~2.1-2.3 (m, 1H, CH₂-C=O), 0.89 (s, 9H, C(CH₃)₃), 0.08 (s, 6H, Si(CH₃)₂) ppm.[4] |
| ¹³C NMR | δ ~175 (C=O), ~68 (CH-O), ~50 (CH₂-N), ~40 (CH₂-C=O), ~25.7 (C(CH₃)₃), ~18.0 (C(CH₃)₃), ~-4.8 (Si(CH₃)₂) ppm. |
| IR | ~3200 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch, lactam), ~1100 cm⁻¹ (Si-O-C stretch) |
| Mass Spec (ESI-MS) | m/z 216.14 [M+H]⁺, 238.12 [M+Na]⁺.[5] |
Synthesis and Purification
The most common and efficient synthesis of (S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one involves the protection of the hydroxyl group of commercially available (S)-4-hydroxypyrrolidin-2-one.
The Role of Silyl Ethers in Synthesis
Silyl ethers are indispensable protecting groups for alcohols in multi-step organic synthesis.[6][7] They mask the reactive hydroxyl proton, rendering the group inert to a wide range of reagents, including strong bases (e.g., Grignard reagents), nucleophiles, and many oxidizing and reducing agents.[8][9] The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly favored due to its balance of reactivity and stability. It is robust enough to withstand many reaction conditions yet can be selectively removed under mild protocols.[6][10] The stability of silyl ethers is sterically dependent; the bulky t-butyl group makes the TBDMS ether approximately 20,000 times more stable to acidic hydrolysis than the simple trimethylsilyl (TMS) ether.[6]
Standard Synthesis Protocol
The Corey protocol is a reliable method for the silylation of alcohols.[10] It employs a silyl chloride and imidazole in an aprotic polar solvent like dimethylformamide (DMF). Imidazole acts as both a base and a catalyst, activating the silyl chloride for nucleophilic attack by the alcohol.
Step-by-Step Methodology:
-
Preparation: To a solution of (S)-4-hydroxypyrrolidin-2-one (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure silylated product.
Caption: Synthetic workflow for the TBDMS protection of (S)-4-hydroxypyrrolidin-2-one.
Reactivity and Synthetic Applications
The utility of (S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one stems from its predictable reactivity, enabling its use as a precursor for more complex chiral molecules.
Deprotection of the Silyl Ether
The selective removal of the TBDMS group is a key transformation, unmasking the hydroxyl group for further functionalization.
-
Fluoride-Mediated Cleavage: The most common method involves using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in tetrahydrofuran (THF). The high strength of the silicon-fluoride bond (Si-F) provides a powerful thermodynamic driving force for this reaction.[9][10] This method is exceptionally mild and chemoselective.
-
Acid-Catalyzed Cleavage: TBDMS ethers can also be cleaved under acidic conditions, though they are significantly more stable than less hindered silyl ethers.[6] Conditions such as acetic acid in a THF/water mixture or using a stronger acid like HCl can be effective. This allows for differential deprotection if other, more acid-labile groups are present.
Functionalization
With the hydroxyl group protected, the pyrrolidinone ring can be modified at several positions:
-
N-Alkylation/Acylation: The lactam nitrogen can be deprotonated with a suitable base (e.g., sodium hydride) and subsequently alkylated or acylated to introduce various substituents.
-
α-Carbon Functionalization: The carbons alpha to the lactam carbonyl can be functionalized via enolate chemistry, allowing for the introduction of alkyl, acyl, or other groups.
Applications in Drug Development
The chiral pyrrolidine scaffold is a cornerstone in the synthesis of a wide array of pharmaceuticals, including antiviral, anticancer, and central nervous system (CNS) agents.[1][2] (S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one serves as a crucial intermediate for these targets. After deprotection, the liberated hydroxyl group can be used as a handle for further modifications, or the entire pyrrolidinone ring can be reduced to the corresponding chiral pyrrolidine, a common motif in organocatalysis and bioactive molecules.[11][12] For instance, derivatives of 4-hydroxypyrrolidine are key intermediates in the synthesis of drugs like the antiviral agent Asunaprevir and the antidiabetic Vildagliptin.[1]
Caption: Logical relationships in the synthetic utility of the title compound.
Safety and Handling
Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound. The following information is based on data for structurally related chemicals like pyrrolidinone and silyl ethers.[13][14][15]
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields, and a lab coat.[13] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[15] |
| Storage | Keep the container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, which can hydrolyze the silyl ether.[14] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[14] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[13] |
Conclusion
(S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one is a high-value synthetic intermediate that provides a gateway to a diverse range of complex, enantiomerically pure molecules. Its utility is rooted in the strategic combination of a stereochemically defined pyrrolidinone core and a robust, yet selectively cleavable, silyl ether protecting group. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to effectively incorporate this building block into sophisticated synthetic strategies, particularly in the pursuit of novel therapeutics and other advanced chemical entities.
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